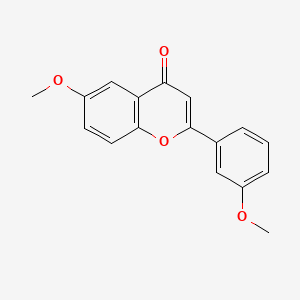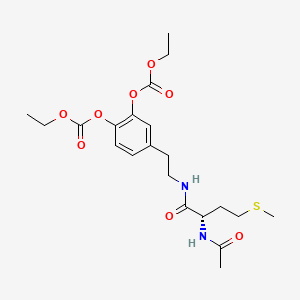
Docarpamine
Overview
Description
Docarpamine is a small molecule that falls into the category of D1 receptor agonists and β1-adrenergic receptor agonists . Its chemical formula is C21H30N2O8S . Although it is not widely known, this compound has potential therapeutic applications.
Mechanism of Action
Target of Action
Docarpamine is a dopamine prodrug . Its primary targets are the D1 receptor and the β1-adrenergic receptor . The D1 receptor is a dopamine receptor, and it plays a significant role in the central nervous system, regulating neuronal growth and development, modulating neuronal activity, and controlling various behaviors . The β1-adrenergic receptor is predominantly found in the heart and is critical for cardiac function .
Mode of Action
As a prodrug of dopamine, it is believed to exert its effects through the activation of dopamine and β1-adrenergic receptors . This activation can lead to various physiological changes, such as increased heart rate and improved renal blood flow .
Biochemical Pathways
This compound is converted to dopamine in two steps. The first step involves the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonylthis compound (DECD). The second step involves the hydrolysis of the amido linkage . The conversion rates from this compound to dopamine in various rat tissue homogenates were in the order of the liver > small intestine > blood .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats and dogs . After oral administration, the maximum concentration of free dopamine in plasma was 13 times higher in rats and 4-6 times higher in dogs than those of dopamine . The main metabolic pathways after oral administration of this compound were catechol ester hydrolysis in the small intestine, and amide hydrolysis and conjugation in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its conversion to dopamine. Dopamine, being a neurotransmitter, has a wide range of effects on the body, including increased heart rate and improved renal blood flow .
Action Environment
For instance, genetic and environmental factors can interact with dopamine to contribute to various pathophysiological conditions
Biochemical Analysis
Biochemical Properties
Docarpamine plays a significant role in biochemical reactions by serving as a prodrug for dopamine. It interacts with various enzymes, including sulfotransferase, monoamine oxidase, and catechol-O-methyltransferase, which are involved in its metabolism. The compound is hydrolyzed in two steps: first, the catechol ester is hydrolyzed to form dide-ethoxycarbonylthis compound, and then the amido linkage is hydrolyzed to release free dopamine . These interactions are crucial for the conversion of this compound to its active form, dopamine, which then exerts its physiological effects.
Cellular Effects
This compound influences various types of cells and cellular processes by increasing the levels of free dopamine. It activates renal dopamine receptors, leading to renal vasodilation and natriuresis. In cardiac cells, this compound exerts a positive inotropic effect by activating cardiac beta-1 receptors via free dopamine . These actions enhance renal and cardiac function without crossing the blood-brain barrier, thus avoiding central nervous system effects even at high doses .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to dopamine, which then binds to and activates dopamine receptors. This activation leads to various downstream effects, including enzyme inhibition or activation and changes in gene expression. For instance, the activation of renal dopamine receptors by free dopamine results in renal vasodilation and natriuresis, while the activation of cardiac beta-1 receptors enhances cardiac contractility . These molecular interactions are essential for the therapeutic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is designed to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively, which enhances its stability and reduces first-pass metabolism . Over time, this compound is hydrolyzed to release free dopamine, which then exerts its effects on renal and cardiac function. Long-term studies have shown that this compound maintains its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively improves renal and cardiac function by increasing free dopamine levels. At high doses, this compound may cause adverse effects, such as emesis, although it has a weaker emetic effect compared to levodopa . Threshold effects have been observed, indicating that there is a dose-dependent relationship between this compound administration and its physiological effects .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it to free dopamine. The primary enzymes involved in this process are sulfotransferase, monoamine oxidase, and catechol-O-methyltransferase . These enzymes facilitate the hydrolysis of this compound to dide-ethoxycarbonylthis compound and subsequently to free dopamine. This metabolic pathway is crucial for the therapeutic effects of this compound, as it ensures the release of active dopamine in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is designed to be orally active, allowing it to be absorbed in the intestinal wall and transported to the liver, where it is converted to free dopamine . The distribution of this compound and its metabolites is primarily peripheral, as they do not cross the blood-brain barrier . This selective distribution is beneficial for targeting renal and cardiac functions without affecting the central nervous system .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily in the peripheral tissues, including the renal and cardiac cells. This compound is designed to protect the catechol and amino moieties of dopamine, ensuring its stability and targeted delivery to specific compartments . The localization of this compound in these tissues is essential for its activity and function, as it allows for the selective activation of renal and cardiac dopamine receptors without central nervous system involvement .
Preparation Methods
Synthetic Routes:: The synthetic route to docarpamine involves the following steps:
Acetylation: Starting from the precursor compound, acetylation of the amino group occurs.
Thiolation: The thiol group (sulfur-containing) is introduced.
Carbonate Ester Formation: The final step involves the formation of the carbonate ester.
Industrial Production:: Industrial production methods for this compound are not extensively documented, but research and development continue in this area.
Chemical Reactions Analysis
Reactions:: Docarpamine can undergo various reactions, including:
Oxidation: Oxidative processes can modify its structure.
Reduction: Reduction reactions may occur at specific functional groups.
Substitution: Substitution reactions can replace specific atoms or groups.
Acetic anhydride: Used for acetylation.
Thiol reagents: Employed for thiolation.
Carbonate esterification reagents: Necessary for carbonate ester formation.
Major Products:: The major products formed during these reactions depend on the specific conditions and reactants used.
Scientific Research Applications
Docarpamine’s applications span several scientific fields:
Cardiology: Due to its β1-adrenergic receptor agonist activity, it has potential use in treating shock and heart failure.
Neuroscience: As a D1 receptor agonist, it may have implications in neurological disorders.
Pharmacology: Researchers explore its effects on blood pressure regulation and vascular function.
Comparison with Similar Compounds
Docarpamine’s uniqueness lies in its dual activity as both a D1 receptor agonist and a β1-adrenergic receptor agonist. Similar compounds include dopamine analogs and other catecholamines.
Properties
IUPAC Name |
[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057820 | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74639-40-0 | |
| Record name | Docarpamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docarpamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCARPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


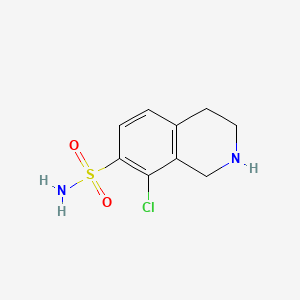
![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201424.png)
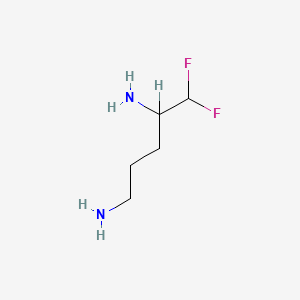
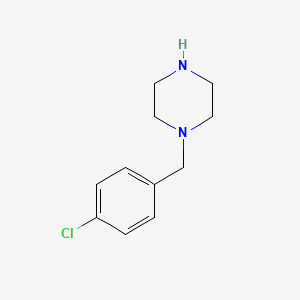
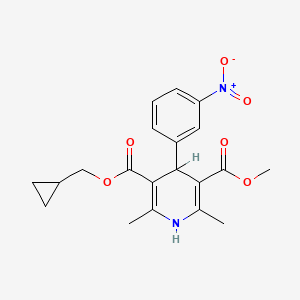



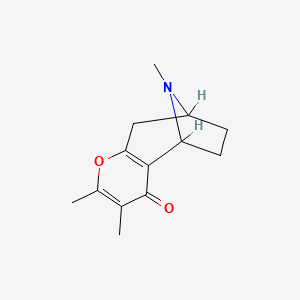


![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
